Methyl 2,4-difluoro-3-methoxyphenylacetate
Description
Methyl 2,4-difluoro-3-methoxyphenylacetate is a fluorinated aromatic ester characterized by a phenylacetate backbone substituted with two fluorine atoms at the 2- and 4-positions and a methoxy group at the 3-position. Fluorinated aromatic esters are widely used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, bioavailability, and resistance to metabolic degradation .
Properties
IUPAC Name |
methyl 2-(2,4-difluoro-3-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-8(13)5-6-3-4-7(11)10(15-2)9(6)12/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPTVZYSNOGANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CC(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-difluoro-3-methoxyphenylacetate typically involves the esterification of 2,4-difluoro-3-methoxyphenylacetic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-difluoro-3-methoxyphenylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted phenylacetates with various functional groups.
Oxidation: 2,4-difluoro-3-methoxybenzaldehyde.
Reduction: 2,4-difluoro-3-methoxyphenylmethanol.
Scientific Research Applications
Methyl 2,4-difluoro-3-methoxyphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2,4-difluoro-3-methoxyphenylacetate depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2,4-Difluoro-6-Methoxyphenylacetate (CAS 691905-11-0)
Structural Differences :
- Ester Group : Methyl vs. ethyl ester. The methyl ester (target compound) has a lower molecular weight (C10H10F2O3 vs. C11H12F2O3), likely resulting in higher volatility and lower lipophilicity compared to the ethyl analog .
- Substituent Position: Methoxy group at the 3-position (target) vs. 6-position (analog).
Ethyl 2,4-Dibromo-3-Fluorophenylacetate (CAS 1803817-32-4)
Substituent Effects :
- Halogen Type : Bromine (analog) vs. fluorine (target). Bromine’s larger atomic radius increases molecular weight (C10H9Br2FO2 vs. C10H10F2O3) and may enhance lipophilicity but reduce electronegativity compared to fluorine .
- Reactivity : Fluorine’s electron-withdrawing nature likely makes the target compound more reactive in electrophilic substitutions compared to brominated analogs .
Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)
Functional Groups :
Methyl Phenylsulfonylacetate (CAS 34097-60-4)
Backbone Comparison :
- The sulfonylacetate group introduces polar sulfonyl functionality, contrasting with the non-polar fluorine and methoxy substituents in the target compound.
Physical Properties (Inferred)
| Property | Methyl 2,4-Difluoro-3-Methoxyphenylacetate | Ethyl 2,4-Difluoro-6-Methoxyphenylacetate | Ethyl 2,4-Dibromo-3-Fluorophenylacetate |
|---|---|---|---|
| Molecular Formula | C10H10F2O3 | C11H12F2O3 | C10H9Br2FO2 |
| Molecular Weight (g/mol) | ~216.18 | ~230.21 | ~340.99 |
| Boiling Point | Moderate (est.) | Higher (ethyl group) | Higher (bromine substituents) |
| Polarity | Moderate (fluorine/methoxy) | Similar | Lower (bromine) |
Biological Activity
Methyl 2,4-difluoro-3-methoxyphenylacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and applications in drug development.
Chemical Structure and Properties
This compound is characterized by a methoxy group and two fluorine atoms attached to a phenyl ring. This structure contributes to its unique chemical reactivity and biological activity. The presence of fluorine enhances the compound's binding affinity to various biological targets, making it a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, which leads to cell lysis and death.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that the compound inhibits pro-inflammatory cytokines, thereby reducing inflammation in various models. Its potential use in treating conditions such as arthritis and other inflammatory diseases is being explored.
The compound's biological activity can be attributed to its interaction with specific molecular targets. The fluorine atoms enhance its lipophilicity and binding affinity to enzymes and receptors involved in inflammatory pathways and microbial resistance. The methoxy group may influence the pharmacokinetic properties of the compound, affecting absorption and metabolism.
Case Studies
- Antimicrobial Activity Study : A study conducted on this compound demonstrated its efficacy against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Anti-inflammatory Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound led to a marked decrease in serum levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies indicate that modifications to the methoxy group can significantly impact both antimicrobial and anti-inflammatory activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
